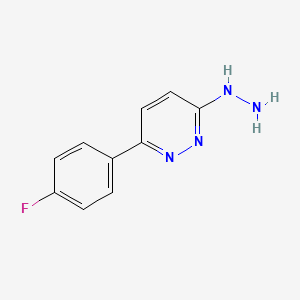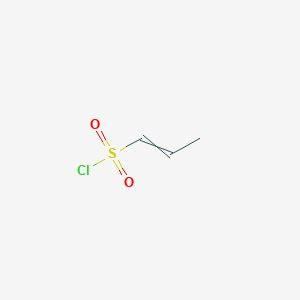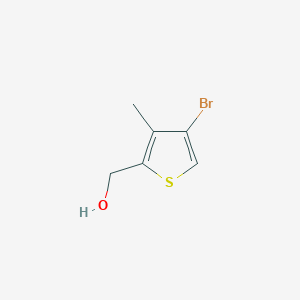
N-(5,6-Diamino-2-pyridyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-Diamino-2-pyridyl)acetamide typically involves the reaction of 5,6-diamino-2-pyridine with acetic anhydride or acetyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(5,6-Diamino-2-pyridyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like sodium borohydride.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5,6-Diamino-2-pyridyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(5,6-Diamino-2-pyridyl)acetamide involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function . Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- N-(4-Amino-2-pyridyl)acetamide
- N-(3,4-Diamino-2-pyridyl)acetamide
- N-(5-Amino-2-pyridyl)acetamide
Comparison: N-(5,6-Diamino-2-pyridyl)acetamide is unique due to the presence of two amino groups at positions 5 and 6 on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds . This structural feature may enhance its ability to form hydrogen bonds and interact with biological targets more effectively .
Properties
Molecular Formula |
C7H10N4O |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-(5,6-diaminopyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H10N4O/c1-4(12)10-6-3-2-5(8)7(9)11-6/h2-3H,8H2,1H3,(H3,9,10,11,12) |
InChI Key |
DGEQCFRQROTERF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C(C=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile](/img/structure/B13675118.png)
![N-Methylbenzo[b]thiophen-4-amine](/img/structure/B13675125.png)



![1-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Hydrochloride](/img/structure/B13675156.png)
![3-Bromo-2-(3-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675161.png)




